4-Methanesulfonyl-4-methylpentan-2-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-4-methylsulfonylpentan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3S/c1-6(8)5-7(2,3)11(4,9)10/h5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYWONUXGRNODQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C)(C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60499355 | |
| Record name | 4-(Methanesulfonyl)-4-methylpentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68152-40-9 | |
| Record name | 4-(Methanesulfonyl)-4-methylpentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance and Contemporary Research Context Within Sulfone Ketone Systems
Sulfone-ketone systems, particularly β-keto sulfones, are recognized as valuable building blocks in organic synthesis. rsc.org Their importance stems from the presence of three key functional moieties: the sulfonyl group, the carbonyl group, and an active methylene (B1212753) group, which together offer a wide range of synthetic possibilities. rsc.org The exploration of such compounds has grown exponentially, with researchers developing novel methods for their synthesis, including photoredox transformations and electrochemical approaches. rsc.org
These compounds are not merely synthetic curiosities; they are pivotal intermediates in the creation of complex carbocyclic and heterocyclic molecules. rsc.org The sulfonyl group, while activating the adjacent methylene group for various reactions, can also be readily removed or transformed, further enhancing their synthetic utility. rsc.org Research into β-keto sulfones has also highlighted their potential biological activities, making them attractive targets in medicinal chemistry. acs.org The development of metal-free synthesis methods for β-keto sulfones represents a significant advancement towards more sustainable chemical processes. acs.org
Overview of Key Functional Groups and Their Influence on Chemical Behavior
The chemical behavior of 4-Methanesulfonyl-4-methylpentan-2-one is dictated by the interplay of its constituent functional groups: the ketone and the sulfone.
The ketone group (a carbonyl group bonded to two carbon atoms) is a site of nucleophilic attack and can also be reduced to a hydroxyl group. nih.gov The presence of a ketone introduces polarity and a site for reactions such as aldol (B89426) condensations and Wittig reactions.
The sulfonyl group (a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms) is a strong electron-withdrawing group. This property significantly influences the acidity of the α-hydrogens (protons on the carbon atom adjacent to the sulfonyl group), making them more susceptible to deprotonation. The reactivity of β-keto sulfones is largely determined by this oxomethylenesulfone fragment. researchgate.net
The combination of these two groups in a β-position (on adjacent carbons) as in this compound, results in a highly activated methylene (B1212753) bridge, making it a versatile precursor for a variety of chemical transformations. rsc.org The reactions involving β-keto sulfones can be broadly categorized into those occurring at the carbonyl group and those involving the active methylene group. researchgate.net
Table 1: Influence of Functional Groups on Chemical Reactivity
| Functional Group | Key Characteristics | Influence on this compound |
| Ketone (C=O) | Polar, site for nucleophilic attack, can be reduced. | Enables reactions like aldol additions and provides a handle for further functionalization. |
| Sulfone (SO2) | Strongly electron-withdrawing, activates adjacent C-H bonds. | Increases the acidity of the α-hydrogens, facilitating enolate formation and subsequent reactions. |
Structural Elucidation Challenges and Opportunities in Pentanone Derivatives
Established Reaction Pathways for the Introduction of the Methanesulfonyl Moiety
The incorporation of a methanesulfonyl group (CH₃SO₂) into an organic molecule is a critical step in the synthesis of this compound. This can be achieved through several reliable methods, primarily involving the formation of a carbon-sulfur bond.
One classic approach to forming sulfones is through the reaction of a suitable carbon nucleophile with a sulfonyl halide, such as methanesulfonyl chloride (MsCl), or methanesulfonic anhydride. These reagents feature a highly electrophilic sulfur atom, making them susceptible to attack by carbanions.
In the context of synthesizing the target molecule, this pathway could theoretically involve the reaction of an enolate derived from 4-methylpentan-2-one with methanesulfonyl chloride. However, a more direct and relevant application of this chemistry involves the reaction with an unsaturated precursor. An early report by Eastman and Gallup in 1948 detailed the sulfonation of mesityl oxide (4-methyl-3-penten-2-one) using chlorosulfonic acid in acetic anhydride, which resulted in a cyclic sulfonic ester. acs.org While this specific reaction does not directly yield the target γ-keto sulfone, it demonstrates the reactivity of the α,β-unsaturated ketone precursor with potent sulfonating agents. Methanesulfonyl chloride, a common laboratory reagent, reacts readily with alcohols and amines to form methanesulfonates (mesylates) and methanesulfonamides, respectively. google.com Its use in direct C-sulfonylation of ketone enolates can be challenging due to competing O-sulfonylation and potential side reactions.
Table 1: Common Reagents for Sulfonylation
| Reagent Name | Formula | Key Application |
|---|---|---|
| Methanesulfonyl Chloride | CH₃SO₂Cl | Formation of mesylates and sulfonamides |
| Methanesulfonic Anhydride | (CH₃SO₂)₂O | Formation of mesylates, avoids chloride side products |
A more prevalent and efficient method for the synthesis of γ-keto sulfones involves the use of sulfinate salts, such as sodium methanesulfinate (B1228633) (CH₃SO₂Na), as nucleophiles. This approach typically utilizes a Michael addition (or conjugate addition) reaction, where the sulfinate anion attacks the β-carbon of an α,β-unsaturated ketone. nih.govlibretexts.orgpressbooks.pubchemeurope.com This pathway is particularly well-suited for the synthesis of this compound.
The key precursor for this reaction is mesityl oxide (4-methyl-3-penten-2-one). The sulfinate anion adds to the carbon-carbon double bond in a 1,4-conjugate fashion. pressbooks.pubyoutube.com This reaction is often promoted by a Brønsted acid, which activates the carbonyl group of the enone, thereby enhancing the electrophilicity of the β-carbon and facilitating the nucleophilic attack. nih.govrsc.org The reaction proceeds through an enolate intermediate, which is subsequently protonated to yield the final saturated γ-keto sulfone product. pressbooks.pubrsc.org
This metal-free approach is advantageous due to its operational simplicity, mild reaction conditions, and high atom economy, providing a direct route to the target molecule from readily available starting materials. nih.govrsc.orgresearchgate.net
Reaction Scheme: Michael Addition of Sodium Methanesulfinate to Mesityl Oxide (CH₃)₂C=CHCOCH₃ + CH₃SO₂Na → [Intermediate Enolate] --(H⁺)--> CH₃SO₂C(CH₃)₂CH₂COCH₃
Synthetic Approaches for Constructing the Methylpentan-2-one Backbone
The carbon skeleton of this compound is based on a 4-methylpentan-2-one structure. The most efficient synthetic routes build this framework in the form of an unsaturated precursor that is amenable to the subsequent introduction of the sulfonyl group.
The most direct and industrially significant method for producing the backbone is the self-condensation of acetone (B3395972). wikipedia.org This reaction, an example of an aldol (B89426) condensation, is typically catalyzed by either acid or base. iscre28.org Under basic conditions, two molecules of acetone react to form diacetone alcohol (4-hydroxy-4-methylpentan-2-one). publisso.de
This β-hydroxy ketone is then readily dehydrated, often with a catalytic amount of acid (e.g., iodine or sulfuric acid), to yield the α,β-unsaturated ketone, mesityl oxide (4-methyl-3-penten-2-one). wikipedia.orgiscre28.org Mesityl oxide is the key intermediate that possesses the correct carbon skeleton and a reactive double bond perfectly positioned for the subsequent Michael addition of the methanesulfonyl moiety. chemeurope.com The formation of mesityl oxide from acetone can be performed in a one-step process or via the isolation of the diacetone alcohol intermediate. google.comgoogle.com
Table 2: Key Intermediates in Acetone Condensation
| Compound Name | IUPAC Name | Formula | Role |
|---|---|---|---|
| Acetone | Propan-2-one | C₃H₆O | Starting Material |
| Diacetone Alcohol | 4-Hydroxy-4-methylpentan-2-one | C₆H₁₂O₂ | Aldol Adduct |
Alternative, though less direct, methods for constructing the carbon backbone could involve alkylation strategies. For instance, the enolate of a simpler ketone could be alkylated with an appropriate electrophile. However, achieving the specific branched structure of 4-methylpentan-2-one through sequential alkylation can be complex and may lead to mixtures of products. General strategies for the α-alkylation of ketones are well-established but are more suited for adding linear chains or when regioselectivity is less of an issue. For this specific target, the acetone condensation route is superior in its efficiency and selectivity for creating the required (CH₃)₂C-CH₂-C(O)CH₃ skeleton in its unsaturated form (mesityl oxide).
Convergent and Linear Synthesis Strategies for this compound
The most logical and efficient pathway to this compound is a convergent one:
Fragment A Synthesis: The C₆ methylpentan-2-one backbone is synthesized in the form of mesityl oxide through the aldol condensation of two acetone molecules.
Fragment B Sourcing: A methanesulfonyl source, sodium methanesulfinate, is sourced or prepared (e.g., by reduction of methanesulfonyl chloride).
Convergent Step: The two fragments are combined via a Michael addition reaction to form the final product, this compound.
This convergent strategy maximizes efficiency by using a highly optimized and direct reaction (acetone condensation) to build the carbon backbone and then coupling it with the sulfonyl donor in a single, effective step.
Table 3: Chemical Compounds Mentioned
| Compound Name | IUPAC Name |
|---|---|
| This compound | This compound |
| Methanesulfonyl chloride | Methanesulfonyl chloride |
| Methanesulfonic anhydride | Methanesulfonic anhydride |
| Sodium methanesulfinate | Sodium methanesulfinate |
| Acetone | Propan-2-one |
| Diacetone alcohol | 4-Hydroxy-4-methylpentan-2-one |
| Mesityl oxide | 4-Methyl-3-penten-2-one |
| Chlorosulfonic acid | Chlorosulfuric acid |
Stereoselective Synthesis of Chiral Derivatives of this compound
The asymmetric synthesis of chiral γ-keto sulfones, such as derivatives of this compound, can be approached through several strategic disconnections. A primary method involves the enantioselective Michael addition of a methylsulfonyl nucleophile to an α,β-unsaturated ketone precursor, such as mesityl oxide. Alternatively, the chiral center can be established through an asymmetric alkylation of a pre-functionalized substrate.
Asymmetric catalysis is a powerful tool for the enantioselective construction of carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org In the context of synthesizing chiral this compound, organocatalysis and transition-metal catalysis are prominent strategies.
A plausible route involves the organocatalytic sulfa-Michael addition of a methanethiol (B179389) equivalent to mesityl oxide (4-methylpent-3-en-2-one), followed by oxidation of the resulting sulfide (B99878) to the sulfone. Cinchona alkaloid-derived ureas and squaramides have proven to be effective organocatalysts for the conjugate addition of thiols to α,β-unsaturated ketones, often achieving high enantioselectivities. organic-chemistry.orgbath.ac.uk For instance, a cinchona alkaloid-derived urea (B33335) has been used to catalyze the addition of thiols to various enones with excellent chemical yields and enantiomeric excesses. organic-chemistry.org The catalyst facilitates a dual activation, where the urea moiety activates the enone through hydrogen bonding, and the basic nitrogen atom of the alkaloid activates the thiol. organic-chemistry.org
Another approach is the use of transition metal catalysts. Rhodium and iridium complexes, in particular, have been successfully employed in the asymmetric hydrogenation of β-sulfonyl-α,β-unsaturated ketones to furnish chiral γ-keto sulfones with high chemo- and enantioselectivities. researchgate.net While this would require a different precursor than mesityl oxide, it represents a viable pathway for accessing chiral γ-keto sulfones.
The following table illustrates the potential application of different catalysts in the asymmetric synthesis of a precursor to chiral this compound via a sulfa-Michael addition.
| Catalyst Type | Example Catalyst | Substrate 1 | Substrate 2 | Potential Product | Expected Enantioselectivity |
| Organocatalyst | Cinchona Alkaloid-Derived Urea | Mesityl Oxide | Methanethiol | (R)- or (S)-4-Methylthio-4-methylpentan-2-one | High (up to >99% ee) organic-chemistry.org |
| Organocatalyst | Quinine-Derived Squaramide | Mesityl Oxide | Methanethiol | (R)- or (S)-4-Methylthio-4-methylpentan-2-one | High (up to 97:3 er) bath.ac.uk |
Chiral auxiliaries offer a reliable method for controlling stereochemistry by temporarily incorporating a chiral moiety into the substrate. wikipedia.org This auxiliary directs the stereochemical outcome of a subsequent reaction, after which it can be removed. wikipedia.orgsigmaaldrich.com For the synthesis of chiral this compound, a chiral auxiliary could be attached to either the nucleophilic or electrophilic partner.
One strategy involves the use of a chiral N-enoyl imide, where the chiral auxiliary is attached to the nitrogen atom. Sulfur-based chiral auxiliaries, such as thiazolidinethiones, have been used as nucleophiles in Michael additions to these N-enoyl imides. scielo.org.mx The conjugate addition of a methylsulfonyl equivalent to an α,β-unsaturated amide bearing a chiral auxiliary could establish the desired stereocenter. The diastereoselectivity of such additions is often high, and the auxiliary can be subsequently cleaved to yield the chiral product. scielo.org.mx
Another approach is the use of sulfinamides as chiral auxiliaries. For example, tert-butanesulfinamide can be condensed with a ketone to form a chiral sulfinylimine, which can then undergo diastereoselective additions. sigmaaldrich.com While this is more commonly applied to the synthesis of chiral amines, the principles of using a chiral sulfinyl group to direct stereochemistry are well-established.
The following table outlines a hypothetical chiral auxiliary-mediated synthesis.
| Chiral Auxiliary | Substrate | Reagent | Intermediate Product | Diastereoselectivity |
| Evans Oxazolidinone | N-Crotonyl-oxazolidinone | Me₂Cu(CN)Li₂ | Diastereomerically enriched β-methyl carbonyl | High |
| Thiazolidinethione | N-Crotonyl-thiazolidinethione | Me₂Cu(CN)Li₂ | Diastereomerically enriched β-methyl carbonyl | High scielo.org.mx |
Optimization of Reaction Conditions for Enhanced Selectivity and Yield
The optimization of reaction conditions is crucial for maximizing the yield and stereoselectivity of any synthetic transformation. Key parameters to consider include the choice of solvent, reaction temperature, and pressure, especially in industrial-scale syntheses.
The solvent can significantly influence the rate and selectivity of a reaction by solvating the reactants, intermediates, and transition states to different extents. acs.org In enantioselective Michael additions, the polarity and coordinating ability of the solvent can affect the conformation of the catalyst-substrate complex and, consequently, the stereochemical outcome. rsc.orgnih.gov
For organocatalyzed sulfa-Michael additions, non-polar solvents like toluene (B28343) have been found to be superior for achieving high enantioselectivity. organic-chemistry.org In contrast, for some Michael additions of malonates to enones catalyzed by diamines, protic solvents such as ethanol (B145695) have provided the best enantioselectivity. rsc.orgnih.gov The choice of solvent is therefore highly dependent on the specific catalytic system.
The following table summarizes the effect of different solvents on a model enantioselective Michael addition reaction.
| Solvent | Dielectric Constant (ε) | Effect on Enantioselectivity (Hypothetical) |
| Toluene | 2.4 | High |
| Dichloromethane | 9.1 | Moderate to High |
| Tetrahydrofuran (THF) | 7.6 | Moderate |
| Acetonitrile | 37.5 | Low to Moderate |
| Ethanol | 24.6 | Variable, can be high in some systems rsc.orgnih.gov |
Temperature is a critical parameter that affects both the reaction rate and selectivity. Lowering the reaction temperature generally enhances the enantioselectivity of asymmetric reactions by increasing the energy difference between the diastereomeric transition states. However, this often comes at the cost of a slower reaction rate. Therefore, a balance must be struck between achieving high selectivity and maintaining a practical reaction time. In industrial settings, precise temperature control is essential for process safety and consistency. researchgate.net
Pressure can also be a significant factor, particularly for reactions involving gaseous reagents or where the transition state has a different volume than the ground state. While less common for the types of reactions discussed here, high-pressure conditions can sometimes be used to accelerate reactions and improve selectivity. For industrial-scale syntheses, robust reactor systems capable of maintaining precise temperature and pressure are necessary to ensure reproducible results and safe operation. researchgate.net
The design of the catalyst is paramount for achieving high performance in asymmetric catalysis. For organocatalysts, modifications to the catalyst scaffold, such as the nature and position of substituents, can have a profound impact on both reactivity and stereoselectivity. nyu.edu For example, in cinchona alkaloid-derived catalysts, the presence of a thiourea (B124793) or squaramide moiety is crucial for the dual activation mechanism. organic-chemistry.orgbath.ac.uk
The performance of a catalyst is evaluated based on several metrics, including its activity (turnover number and turnover frequency), selectivity (enantio- and diastereoselectivity), and stability. Catalyst loading is another important consideration, with lower loadings being more economically and environmentally favorable. In the development of an industrial process, catalyst recovery and recycling are also key factors. researchgate.net
The following table provides a conceptual framework for evaluating catalyst performance.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee%) |
| Catalyst A | 10 | 24 | 90 | 85 |
| Catalyst B (Optimized) | 1 | 12 | 95 | 98 |
| Catalyst C (Industrial) | 0.1 | 8 | >99 | >99 |
Reactivity of the Ketone Functional Group
The carbonyl group in this compound is a primary site of chemical reactivity, susceptible to a variety of transformations typical of ketones.
Nucleophilic Addition Reactions at the Carbonyl Center
The carbonyl carbon of this compound is electrophilic and is therefore a target for nucleophilic attack. This leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol. Common nucleophilic addition reactions applicable to this compound include:
Grignard Reactions: Reaction with Grignard reagents (R-MgX) would result in the formation of a tertiary alcohol. For instance, the addition of methylmagnesium bromide would yield 2,4-dimethyl-4-(methylsulfonyl)pentan-2-ol.
Wittig Reaction: The Wittig reaction provides a method for converting the ketone into an alkene. nih.gov Reaction with a phosphonium (B103445) ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would replace the carbonyl oxygen with a methylene group, forming 4-methyl-4-(methylsulfonyl)-1-pentene.
A summary of expected nucleophilic addition reactions is presented in Table 1.
| Nucleophile | Reagent Example | Product Type |
| Organometallic | Grignard Reagent (e.g., CH₃MgBr) | Tertiary Alcohol |
| Hydride | Sodium Borohydride (B1222165) (NaBH₄) | Secondary Alcohol |
| Ylide | Wittig Reagent (e.g., Ph₃P=CH₂) | Alkene |
| Cyanide | Hydrogen Cyanide (HCN) | Cyanohydrin |
This table presents predicted reactions based on the general reactivity of ketones.
Enolization and Alpha-Carbon Reactivity in Deprotonation-Initiated Processes
The presence of the electron-withdrawing methanesulfonyl group significantly increases the acidity of the α-protons (on the carbon adjacent to both the carbonyl and sulfonyl groups). This facilitates the formation of a resonance-stabilized enolate ion upon treatment with a base. auburn.edu The enolate can then react with various electrophiles.
The formation of the enolate is a key step in several reactions, including:
Alkylation: The enolate can act as a nucleophile in Sₙ2 reactions with alkyl halides, leading to the introduction of an alkyl group at the α-position. chemicalbook.comchegg.com
Halogenation: In the presence of a base and a halogen (e.g., Br₂), the α-carbon can be halogenated.
The enhanced acidity of the α-protons is a hallmark of β-dicarbonyl and related compounds, making this position a focal point for C-C bond formation.
Condensation Reactions and Heterocyclic Ring Formation
The ability of this compound to form an enolate allows it to participate in various condensation reactions. These reactions typically involve the nucleophilic attack of the enolate on a carbonyl compound, followed by dehydration.
Knoevenagel Condensation: This reaction involves the condensation of an active methylene compound (like our β-ketosulfone) with an aldehyde or ketone in the presence of a weak base. du.edu.egchemcess.comnih.gov The product is typically an α,β-unsaturated compound.
Synthesis of Heterocycles: β-Ketosulfones can serve as precursors for the synthesis of various heterocyclic compounds. For example, condensation with dinucleophiles such as hydrazine (B178648) or hydroxylamine (B1172632) can lead to the formation of pyrazoles or isoxazoles, respectively. The specific reaction pathways and resulting heterocyclic systems depend on the nature of the condensing agent and the reaction conditions. wikipedia.org
Oxidation and Reduction Pathways of the Ketone
The ketone functional group can undergo both oxidation and reduction.
Reduction: The carbonyl group can be reduced to a secondary alcohol using various reducing agents. A common and selective reagent for this transformation is sodium borohydride (NaBH₄). youtube.comcolab.ws The product of the reduction of this compound would be 4-methanesulfonyl-4-methylpentan-2-ol.
Oxidation (Baeyer-Villiger Oxidation): This reaction involves the oxidation of a ketone to an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). khanacademy.orgyoutube.comacs.org The migratory aptitude of the adjacent groups determines the regioselectivity of the reaction. In the case of this compound, the isobutyl group attached to the carbonyl carbon would likely migrate in preference to the methyl group, yielding isobutyl acetate (B1210297) and methanesulfinic acid.
Reactivity Profile of the Methanesulfonyl Group
The methanesulfonyl group (CH₃SO₂) plays a crucial role in modulating the reactivity of the adjacent carbonyl group.
Inductive and Resonance Effects on Adjacent Carbonyl Reactivity
The sulfonyl group is a strong electron-withdrawing group due to the high electronegativity of the oxygen atoms. This influences the reactivity of the carbonyl group through two primary electronic effects:
Inductive Effect (-I): The sulfonyl group exerts a strong negative inductive effect, pulling electron density away from the adjacent atoms through the sigma bonds. This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Resonance Effect: While the sulfur atom can participate in d-orbital resonance, the primary resonance effect involves the delocalization of the negative charge in the enolate form. The sulfonyl group effectively stabilizes the adjacent carbanion through resonance, which is a key factor in the enhanced acidity of the α-protons.
The combination of these effects makes the α-protons significantly more acidic than those of a simple ketone and activates the carbonyl group towards nucleophilic addition.
Role as a Leaving Group in Substitution Reactions
In the context of nucleophilic substitution reactions, the term "leaving group" refers to an atom or group of atoms that detaches from the substrate. A good leaving group is typically a weak base, as this implies it is stable on its own and can adequately stabilize the negative charge it acquires upon departure. masterorganicchemistry.comchemistrysteps.com
The methanesulfonyl group (-SO2CH3), as it exists in this compound, is covalently bonded to a carbon atom via a carbon-sulfur bond. This group is a strong electron-withdrawing group but is not typically displaced as a leaving group in standard substitution reactions. Direct cleavage of the C-S bond to form a methanesulfonyl anion is not a common mechanistic pathway.
However, it is crucial to distinguish the methanesulfonyl group from the structurally related methanesulfonate (B1217627) group (mesylate, -OSO2CH3). Alcohols can be converted into mesylates by reacting them with methanesulfonyl chloride (MsCl). libretexts.orgmasterorganicchemistry.com The resulting mesylate is an excellent leaving group because its negative charge is extensively stabilized by resonance across the three oxygen atoms. masterorganicchemistry.commasterorganicchemistry.com This delocalization makes the methanesulfonate anion a very weak base and thus a highly effective leaving group in both SN1 and SN2 reactions. chemistrysteps.comlibretexts.org While this compound contains the core sulfonyl structure, it does not function as a leaving group in the same manner as a mesylate.
Sulfonyl Anion Chemistry and Stabilized Carbanion Formation
The most significant aspect of the chemical reactivity of this compound is the acidity of the protons on the carbons alpha (α) to the electron-withdrawing functional groups. The structure possesses two primary sites for deprotonation and subsequent carbanion formation:
C1 Protons: The methyl protons at the C1 position are alpha to the ketone's carbonyl group. Abstraction of one of these protons by a base results in the formation of an enolate ion. The negative charge in the enolate is stabilized by resonance, delocalizing onto the electronegative oxygen atom. vanderbilt.eduucalgary.ca
C3 Protons: The methylene protons at the C3 position are alpha to the quaternary carbon (C4) bearing the methanesulfonyl group. The sulfonyl group is a powerful electron-withdrawing group, and it strongly stabilizes an adjacent carbanion through a potent inductive effect. nih.gov The formation of a carbanion at C3 is therefore a highly plausible reaction in the presence of a suitable base.
The relative acidity of these positions dictates which proton will be preferentially removed. Generally, protons alpha to a ketone are significantly acidic, but the stabilization provided by a sulfonyl group is also substantial. The acidity is quantified by the pKa value; a lower pKa indicates a stronger acid. organicchemistrydata.orglibretexts.org
| Compound Type | Position of Proton | Approximate pKa in DMSO |
|---|---|---|
| Alkane (e.g., Ethane) | - | ~50 |
| Ketone (e.g., Acetone) | α-carbon | ~20-26 |
| Sulfone (e.g., Dimethyl Sulfone) | α-carbon | ~31 |
| β-Diketone (e.g., Acetylacetone) | Methylene between carbonyls | ~9-13 |
Note: pKa values are approximate and can vary based on solvent and structure. The table illustrates general acidity trends. vanderbilt.eduucalgary.caindiana.edu
Based on these trends, the protons at C1, being alpha to a ketone, are expected to be more acidic than those alpha to a simple sulfone. Therefore, in the presence of one equivalent of base, the formation of the enolate at C1 is the more thermodynamically favored process. However, the carbanion at C3 can also be formed and can serve as a potent nucleophile in various chemical transformations. nih.gov
Intermolecular and Intramolecular Reactivity Studies
The carbanions generated from this compound are powerful nucleophiles and can participate in a variety of intermolecular reactions to form new carbon-carbon bonds.
Alkylation: The carbanion, particularly the one formed at the C3 position, can react with alkyl halides in a nucleophilic substitution (SN2) reaction to introduce an alkyl chain at that position.
Aldol-type Additions: The enolate formed at C1 or the carbanion at C3 can add to carbonyl compounds (aldehydes or ketones) in an aldol-type reaction, forming β-hydroxy ketones or γ-hydroxy sulfones, respectively.
Michael Additions: As potent nucleophiles, these carbanions can also participate in Michael (1,4-conjugate) additions to α,β-unsaturated carbonyl compounds.
Compounds containing both a ketone and a sulfone group, often referred to as β-keto sulfones or γ-keto sulfones, are recognized as valuable intermediates in organic synthesis due to their versatile reactivity. acs.orgtandfonline.comnih.gov They serve as building blocks for constructing more complex molecules. nih.gov While general reactivity patterns for this class of compounds are well-established, specific experimental studies detailing the intermolecular and intramolecular reactivity of this compound are not extensively documented in scientific literature. Intramolecular reactions would require the introduction of another reactive functional group within the molecule that could interact with the generated carbanion.
Elucidation of Reaction Mechanisms and Transition State Analysis
Kinetic Studies for Rate-Determining Step Identification
Kinetic studies are essential for elucidating reaction mechanisms by identifying the rate-determining step—the slowest step in a multi-step reaction sequence. For a reaction involving this compound, such as a base-mediated alkylation at the C3 position, the mechanism likely involves two key steps:
Deprotonation by a base to form the carbanion.
Nucleophilic attack of the carbanion on an electrophile (e.g., an alkyl halide).
To determine which step is rate-limiting, a kinetic study would be designed to measure the reaction rate while systematically varying the concentrations of the substrate, the base, and the electrophile. The rate law is then determined, which expresses the relationship between reactant concentrations and the reaction rate.
If the reaction rate is dependent on the concentration of both the substrate and the base, but independent of the electrophile's concentration, it would suggest that the initial deprotonation is the slow, rate-determining step.
Conversely, if the rate depends on the concentration of the carbanion (which itself depends on the substrate and base in a pre-equilibrium) and the electrophile, it would point to the nucleophilic attack as the rate-determining step.
Kinetic analyses of proton transfers from carbon acids and the subsequent reactions of the resulting carbanions are well-established methods for investigating reactivity and stabilization effects. acs.orgresearchgate.net
Isotopic Labeling Experiments for Mechanistic Pathway Confirmation
Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing definitive evidence for proposed mechanisms. wikipedia.orgias.ac.in For this compound, several isotopic labeling experiments could be designed to confirm mechanistic details.
Hydrogen-Deuterium (H/D) Exchange: To confirm the sites of proton abstraction, the compound could be treated with a base in a deuterated solvent like methanol-d4 (B120146) or D2O. By analyzing the product using Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), one could determine the location and extent of deuterium (B1214612) incorporation. Rapid incorporation of deuterium at the C1 and C3 positions would confirm their acidity and availability for carbanion formation. researchgate.net
Kinetic Isotope Effect (KIE): The KIE can be used to probe whether a C-H bond is broken in the rate-determining step. A substrate would be synthesized where the acidic protons at C3 are replaced with deuterium (C3-D2). The rate of reaction (e.g., alkylation) for this deuterated substrate would be compared to the rate for the non-deuterated substrate. If the C-H bond cleavage is the rate-determining step, the reaction with the deuterated compound will be significantly slower (a primary KIE), as the C-D bond is stronger than the C-H bond. This would provide strong evidence that deprotonation is the rate-limiting step. numberanalytics.com
¹³C or ¹⁸O Labeling: To follow the fate of the carbonyl or sulfonyl groups in more complex transformations, isotopes such as ¹³C or ¹⁸O could be incorporated. For example, using ¹³C-labeled methyl iodide in an alkylation reaction would allow for unambiguous confirmation of the site of attack by tracking the position of the ¹³C label in the final product. Similarly, ¹⁸O labeling of the sulfonyl group has been used to study complex reaction pathways in related sulfonamide compounds. chemrxiv.org
These experiments, while hypothetical for this specific compound, represent standard and powerful methods for gaining deep insight into chemical reaction mechanisms. researchgate.net
Derivatization and Functionalization Strategies for 4 Methanesulfonyl 4 Methylpentan 2 One
Selective Modification of the Ketone Moiety
The carbonyl group (C=O) of the ketone is a primary site for derivatization due to its electrophilic carbon atom and the lone pair of electrons on the oxygen atom. Standard ketone chemistry can be applied to selectively modify this part of the molecule.
The reaction of aldehydes and ketones with primary amines and related compounds is a fundamental condensation reaction that results in the formation of a carbon-nitrogen double bond. masterorganicchemistry.comredalyc.org For β-keto sulfones, this reaction proceeds readily, often under mild conditions.
Imines (Schiff Bases): Reaction with primary amines (R-NH₂) under slightly acidic conditions yields imines. The reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.com
Oximes: Condensation with hydroxylamine (B1172632) (NH₂OH) produces oximes. wikipedia.org The synthesis of oximes from β-keto sulfones has been shown to be effective under microwave irradiation, which can significantly shorten reaction times and improve yields. researchgate.net
Hydrazones: Reaction with hydrazine (B178648) (NH₂-NH₂) or its substituted derivatives (e.g., phenylhydrazine) leads to the formation of hydrazones. wikipedia.orgorganic-chemistry.org Similar to oxime synthesis, microwave-assisted methods have been successfully employed for the rapid synthesis of hydrazones from β-keto sulfone precursors. researchgate.net
These reactions are generally high-yielding and provide a straightforward method for modifying the ketone functionality without affecting the sulfonyl group.
Table 1: Potential Products from Ketone Condensation Reactions
| Reactant | Product Class | General Structure of Product |
|---|---|---|
| Primary Amine (R-NH₂) | Imine | |
| Hydroxylamine (NH₂OH) | Oxime |
Note: Structures are generalized derivatives of 4-Methanesulfonyl-4-methylpentan-2-one.
In multi-step organic synthesis, it is often necessary to protect a reactive functional group to prevent it from participating in a reaction intended for another part of the molecule. The ketone group of this compound can be protected by converting it into a ketal (also known as an acetal). libretexts.orglibretexts.org
This is typically achieved by reacting the ketone with a diol, such as ethylene (B1197577) glycol or 1,3-propanediol, in the presence of an acid catalyst. The reaction is reversible, and the equilibrium is driven towards ketal formation by removing the water produced during the reaction, often using a Dean-Stark apparatus. libretexts.org Ketals are stable in neutral to strongly basic conditions, making them excellent protecting groups for reactions involving strong nucleophiles or bases that would otherwise attack the ketone. libretexts.org The ketone functionality can be easily regenerated by treating the ketal with aqueous acid. libretexts.org
Table 2: Common Reagents for Ketal Protection
| Protecting Diol | Ketal Structure | Deprotection Condition |
|---|---|---|
| Ethylene Glycol | 1,3-Dioxolane derivative | Aqueous Acid (e.g., HCl) |
Functionalization of the Pentanone Backbone
The carbon backbone of this compound possesses reactive sites, particularly the α-protons located on the carbon atom between the ketone and sulfonyl groups (the C3 position).
Halogenation of ketones typically occurs at the α-position due to the ability to form an enol or enolate intermediate. wikipedia.org For this compound, the methylene (B1212753) protons at the C3 position are particularly acidic due to the electron-withdrawing effects of both the adjacent carbonyl and sulfonyl groups. The C1 methyl group is also at an alpha-position but is generally less acidic. The C4 position, which is beta to the ketone, is a quaternary carbon and therefore lacks a proton for substitution, making direct halogenation at this site unfeasible.
A highly efficient and environmentally friendly method for the α-halogenation of β-keto sulfones has been developed using potassium halides (KX, where X = Cl, Br, I) and hydrogen peroxide in an aqueous acidic medium. tandfonline.comtandfonline.com This method provides the corresponding α-halo-β-keto sulfones in excellent yields at room temperature. tandfonline.comtandfonline.com The reaction proceeds by halogenating the activated methylene (C3) position.
Table 3: Products of Alpha-Halogenation
| Halogenating System | Position of Halogenation | Expected Product |
|---|---|---|
| KCl / H₂O₂ / H⁺ | C3 | 3-Chloro-4-methanesulfonyl-4-methylpentan-2-one |
| KBr / H₂O₂ / H⁺ | C3 | 3-Bromo-4-methanesulfonyl-4-methylpentan-2-one |
The activated methylene protons at the C3 position can be removed by a suitable base to form a stabilized carbanion (enolate). This nucleophilic carbanion can then react with electrophiles, such as alkyl or aryl halides, in a nucleophilic substitution reaction (e.g., Sₙ2). This process, known as α-alkylation, is a classic strategy for forming new carbon-carbon bonds and extending the carbon chain. acs.orgacs.org
The general procedure involves treating the β-keto sulfone with a base (e.g., sodium hydride, lithium diisopropylamide) to generate the enolate, followed by the addition of an alkylating agent (e.g., methyl iodide, benzyl (B1604629) bromide). This results in the substitution of one of the α-protons at the C3 position with the corresponding alkyl or aryl group.
Derivatization for Enhanced Analytical Detectability
For quantitative analysis, particularly in complex matrices using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), it is often beneficial to derivatize the target analyte. Derivatization can enhance detectability by introducing a chromophore (for UV detection), a fluorophore (for fluorescence detection), or a group that improves ionization efficiency for mass spectrometry. nih.gov
Several reagents are commonly used for the derivatization of ketones:
2,4-Dinitrophenylhydrazine (B122626) (DNPH): This is a classic reagent that reacts with ketones to form 2,4-dinitrophenylhydrazones. These derivatives are brightly colored, highly crystalline solids that absorb strongly in the UV-visible region, making them ideal for HPLC-UV analysis. nih.govacs.org
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA): PFBHA reacts with ketones to form oxime derivatives. The pentafluorobenzyl group is strongly electron-capturing, which makes the derivative highly sensitive for analysis by Gas Chromatography with an Electron Capture Detector (GC-ECD) or by GC-MS in negative ion mode. acs.org
Girard's Reagents (e.g., Girard's Reagent P): These reagents react with ketones to introduce a quaternary ammonium (B1175870) group, which is a permanent positive charge. This derivatization is particularly useful for enhancing the ionization efficiency of the analyte for detection by electrospray ionization mass spectrometry (ESI-MS). nih.gov
Table 4: Derivatization Agents for Enhanced Analytical Detection
| Derivatizing Agent | Type of Derivative | Purpose of Derivatization | Analytical Technique |
|---|---|---|---|
| 2,4-Dinitrophenylhydrazine (DNPH) | Hydrazone | Introduces a strong chromophore | HPLC-UV |
| PFBHA | Oxime | Introduces an electron-capturing group | GC-ECD, GC-MS |
Silylation for Gas Chromatography-Mass Spectrometry Analysis
Gas chromatography (GC) is a powerful technique for separating volatile compounds. However, the direct analysis of moderately polar compounds like this compound can sometimes be challenging. Silylation is a common derivatization technique used to increase the volatility and thermal stability of a molecule, making it more suitable for GC analysis. wikipedia.org The process involves replacing active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group, but it can also be used to derivatize carbonyl compounds. gcms.cz
For this compound, silylation targets the ketone functional group. Ketones can exist in equilibrium with their enol tautomer. Strong silylating agents can react with this enol form to create a more volatile and thermally stable silyl (B83357) enol ether. This derivative is well-suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov The introduction of a silyl group often leads to more favorable and diagnostic fragmentation patterns in mass spectrometry, aiding in structural confirmation. wikipedia.org
Common silylating agents include N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). numberanalytics.comsigmaaldrich.com The reaction with MSTFA is particularly advantageous as its by-products are highly volatile, which minimizes interference in the chromatographic analysis. sigmaaldrich.com Catalysts such as N-trimethylsilylimidazole (TSIM) may be added to enhance the reaction rate, especially for sterically hindered groups. nih.gov
Table 1: Common Silylating Agents for Ketone Derivatization
| Reagent Name | Abbreviation | Typical Reaction Conditions | Derivative Formed | Key Advantages |
|---|---|---|---|---|
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Heated (e.g., 80°C), often with a catalyst like pyridine. brjac.com.br | Trimethylsilyl (TMS) enol ether | Produces highly volatile by-products, minimizing chromatographic interference. sigmaaldrich.com |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Typically requires heating; reaction can be catalyzed. | Trimethylsilyl (TMS) enol ether | A powerful silylating agent suitable for a wide range of functional groups. sigmaaldrich.com |
Fluorescent and Chromophoric Tagging for Spectroscopic Detection
For analysis using techniques like High-Performance Liquid Chromatography (HPLC), attaching a fluorescent (fluorophore) or light-absorbing (chromophore) tag to the target molecule can dramatically increase detection sensitivity and selectivity. These strategies are centered on the reaction of the ketone group in this compound with a labeling reagent.
Chromophoric Tagging Chromophoric tagging involves attaching a molecule that strongly absorbs ultraviolet (UV) or visible light. A classic and effective reagent for labeling ketones is 2,4-dinitrophenylhydrazine (DNPH). DNPH reacts with the carbonyl group of the ketone to form a 2,4-dinitrophenylhydrazone derivative. researchgate.net These derivatives are typically yellow or orange and exhibit strong absorbance at a specific wavelength (e.g., 365 nm), allowing for highly sensitive detection with a UV-Vis or diode-array detector (DAD). researchgate.net This method is simple, robust, and allows for the quantification of ketones at low concentrations. researchgate.net
Table 2: Example of Chromophoric Tagging for Ketones
| Reagent | Derivative Formed | Detection Method | Typical Wavelength |
|---|
Fluorescent Tagging Fluorescent tagging offers even greater sensitivity than chromophoric tagging. This technique involves reacting the ketone with a reagent that contains a fluorophore. The resulting derivative can be detected at very low concentrations using a fluorescence detector. rsc.org Many fluorescent labeling reagents are designed with a reactive group, such as an aminooxy or hydrazine moiety, that specifically targets aldehydes and ketones. nih.govbiotium.com
For example, dyes containing an aminooxy group can react with the ketone of this compound to form a stable oxime linkage. biotium.com Similarly, reagents like 1,2-diamino-4,5-methylenedioxybenzene (DMB) react with α-keto acids, and similar principles can be applied to other keto compounds to produce highly fluorescent derivatives. rsc.org These methods allow for detection limits in the nanomolar range, making them suitable for trace analysis. rsc.orgnih.gov
Table 3: Examples of Fluorescent Tagging Reagents for Ketones
| Reagent Class | Reactive Group | Linkage Formed | Detection Principle | Example Application |
|---|---|---|---|---|
| Fluorous Tags | Carbonyl-reactive group | Not specified | Capillary LC-MS | Increases sensitivity in electrospray ionization MS. nih.gov |
| CF® Dyes | Aminooxy | Oxime | Fluorescence Spectroscopy | Fluorescently labeling aldehyde/ketone groups on biomolecules. biotium.com |
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For the hypothetical compound 4-Methanesulfonyl-4-methylpentan-2-one, a combination of one-dimensional and two-dimensional NMR techniques would be employed to confirm its molecular structure.
Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Connectivity
Proton (¹H) NMR: The ¹H NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) would be influenced by the electron-withdrawing nature of the carbonyl and sulfonyl groups.
Methyl protons adjacent to the carbonyl (C1-H₃): A singlet integrating to three protons would be expected, likely in the region of δ 2.1-2.3 ppm.
Methylene (B1212753) protons (C3-H₂): A singlet integrating to two protons would be expected, shifted downfield due to the proximity of both the carbonyl and sulfonyl groups, potentially in the range of δ 3.0-3.5 ppm.
Geminal methyl protons (C5-H₆): A singlet integrating to six protons, deshielded by the adjacent sulfonyl group, would likely appear around δ 1.4-1.6 ppm.
Methanesulfonyl protons (S-CH₃): A sharp singlet integrating to three protons would be anticipated, with a chemical shift characteristic of a methylsulfonyl group, typically in the range of δ 2.9-3.2 ppm.
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum would provide information on the carbon skeleton.
Carbonyl carbon (C2): A signal in the downfield region, characteristic of a ketone, would be expected around δ 205-210 ppm.
Quaternary carbon (C4): This carbon, bonded to two methyl groups, a methylene group, and the sulfonyl group, would likely appear in the range of δ 60-70 ppm.
Methylene carbon (C3): The carbon atom situated between the carbonyl and the sulfonyl-bearing carbon would be expected around δ 50-60 ppm.
Methyl carbon adjacent to carbonyl (C1): This methyl carbon would likely resonate in the range of δ 25-30 ppm.
Geminal methyl carbons (C5): The two equivalent methyl carbons attached to C4 would be expected to give a single signal around δ 20-25 ppm.
Methanesulfonyl carbon (S-CH₃): The carbon of the methanesulfonyl group would be anticipated in the region of δ 40-45 ppm.
Hypothetical NMR Data Table
| Assignment | ¹H Chemical Shift (ppm, hypothetical) | ¹³C Chemical Shift (ppm, hypothetical) |
| COCH₃ | ~2.2 (s, 3H) | ~28 |
| CH₂ | ~3.2 (s, 2H) | ~55 |
| C(CH₃ )₂ | ~1.5 (s, 6H) | ~22 |
| SO₂CH₃ | ~3.0 (s, 3H) | ~42 |
| C =O | - | ~207 |
| C (CH₃)₂ | - | ~65 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complex Structure Assignment
Two-dimensional (2D) NMR experiments would be crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): In the case of this compound, which lacks proton-proton coupling, a COSY spectrum would be expected to show no cross-peaks, confirming the isolated nature of the proton spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C signals based on the more easily interpreted ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful tool for establishing long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include:
The methyl protons at C1 to the carbonyl carbon (C2).
The methylene protons at C3 to the carbonyl carbon (C2) and the quaternary carbon (C4).
The geminal methyl protons at C5 to the quaternary carbon (C4) and the methylene carbon (C3).
The methanesulfonyl protons to the sulfonyl-bearing carbon (if the correlation is observable).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. For this molecule, NOESY could show correlations between the methylene protons (C3-H₂) and the geminal methyl protons (C5-H₆), as well as between the methylene protons and the methanesulfonyl protons, providing insights into the molecule's preferred conformation.
Dynamic NMR Studies for Conformational Analysis
Dynamic NMR (DNMR) studies could be employed to investigate the conformational dynamics of the molecule, such as the rotation around the C3-C4 bond. By analyzing the NMR spectra at different temperatures, it might be possible to determine the energy barriers for these conformational changes. However, given the acyclic and relatively flexible nature of the molecule, significant dynamic effects might only be observable at very low temperatures.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the precise mass of a molecule and, consequently, its elemental composition.
Exact Mass Determination and Elemental Composition Analysis
HRMS analysis of this compound (C₇H₁₄O₃S) would provide a highly accurate mass measurement of its molecular ion. The theoretical exact mass can be calculated as follows:
7 x C (12.000000) = 84.000000
14 x H (1.007825) = 14.10955
3 x O (15.994915) = 47.984745
1 x S (31.972071) = 31.972071
Total Exact Mass = 178.066366
An experimental HRMS measurement yielding a mass very close to this theoretical value would confirm the elemental formula of the compound.
Fragmentation Pathway Elucidation and Isotope Pattern Interpretation
Mass spectrometry also provides structural information through the analysis of fragmentation patterns. While no experimental data exists, predictable fragmentation pathways for a β-ketosulfone can be proposed. Common fragmentation patterns for ketones and sulfones would be expected to dominate the spectrum.
Hypothetical Fragmentation Data Table
| m/z (hypothetical) | Proposed Fragment Ion | Possible Neutral Loss |
| 163 | [M - CH₃]⁺ | •CH₃ |
| 135 | [M - CH₃CO]⁺ | •CH₃CO |
| 99 | [M - SO₂CH₃]⁺ | •SO₂CH₃ |
| 79 | [SO₂CH₃]⁺ | |
| 57 | [C(CH₃)₃]⁺ (from rearrangement) | |
| 43 | [CH₃CO]⁺ |
The isotope pattern, particularly the presence of the ³⁴S isotope at approximately 4.4% of the abundance of the ³²S isotope, would provide a clear signature for the presence of a single sulfur atom in the molecule and its fragments.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, MS/MS analysis would provide definitive structural confirmation by inducing characteristic fragmentation patterns that correspond to its specific arrangement of atoms and functional groups.
In a typical MS/MS experiment, the intact molecule is first ionized and isolated based on its mass-to-charge ratio (m/z). This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, stable fragment ions. The analysis of these fragments allows for the elucidation of the original structure.
Expected fragmentation pathways for this compound would include:
Alpha-Cleavage: Cleavage of the carbon-carbon bonds adjacent to the ketone functional group is a common fragmentation pathway for ketones. This would result in the formation of characteristic acylium ions.
Loss of the Methanesulfonyl Group: The bond between the quaternary carbon and the sulfur atom can cleave, leading to the loss of a methanesulfonyl radical (•SO₂CH₃) or methanesulfinic acid (HSO₂CH₃). The loss of the sulfonyl group as SO₂ is also a known fragmentation pathway in high-resolution mass spectrometry. researchgate.net
McLafferty Rearrangement: Although less likely due to the substitution pattern, a McLafferty rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen could be considered if sterically possible.
The resulting product ion spectrum would serve as a structural fingerprint, confirming the connectivity of the ketone, the quaternary carbon center, and the methanesulfonyl group.
| Precursor Ion (M+H)⁺ m/z | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |
|---|---|---|---|
| 179.25 | C₄H₉O⁺ (m/z 73.1) | C₂H₆O₂S | Cleavage of C-S bond and subsequent fragmentation |
| 179.25 | CH₃SO₂⁺ (m/z 79.1) | C₆H₁₂O | Cleavage of C-S bond |
| 179.25 | C₅H₉O⁺ (m/z 85.1) | CH₄O₂S | Alpha-cleavage adjacent to the carbonyl group |
| 179.25 | C₆H₁₃⁺ (m/z 85.2) | CH₂O₃S | Loss of methanesulfonyl group and carbonyl group |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular structure of a compound. These methods are based on the principle that molecules absorb light at specific frequencies corresponding to their natural vibrational modes.
Characteristic Absorption Bands for Ketone and Sulfonyl Groups
The IR and Raman spectra of this compound would be dominated by strong, characteristic bands arising from its ketone and sulfonyl functional groups.
Ketone Group (C=O): The carbon-oxygen double bond of the ketone is highly polar, resulting in a very strong absorption band in the IR spectrum. utdallas.edu For a saturated open-chain ketone, this stretching vibration typically appears in the range of 1705-1725 cm⁻¹. libretexts.org This band is one of the most readily identifiable features in an IR spectrum. utdallas.edu
Sulfonyl Group (SO₂): The sulfonyl group gives rise to two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. researchgate.net These bands are typically strong in both IR and Raman spectra. The asymmetric stretching vibration is usually found at higher wavenumbers (around 1350-1300 cm⁻¹) and the symmetric stretch at lower wavenumbers (around 1160-1120 cm⁻¹). researchgate.netnih.gov The exact positions can be influenced by the electronegativity of the attached groups and the physical state of the sample.
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|---|
| Ketone | C=O Stretch | 1705 - 1725 | Strong, Sharp |
| Sulfonyl | SO₂ Asymmetric Stretch | 1300 - 1350 | Strong |
| Sulfonyl | SO₂ Symmetric Stretch | 1120 - 1160 | Strong |
| Methyl/Methylene | C-H Stretch | 2850 - 2960 | Medium to Strong |
| Methyl | C-H Bending | 1375 - 1450 | Medium |
Conformational Isomerism Probing through Vibrational Signatures
Molecules with several single bonds, such as this compound, can exist as a mixture of different conformational isomers (or rotamers) at room temperature due to rotation around these bonds (e.g., the C-S bond and various C-C bonds). Vibrational spectroscopy can be a sensitive tool for studying this phenomenon.
X-ray Diffraction Analysis for Solid-State Structure Determination (if applicable)
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides information on bond lengths, bond angles, and intermolecular interactions. As of the current literature, a single-crystal X-ray structure of this compound has not been reported. The following sections discuss the general principles that would apply to such a study.
Crystal Growth Conditions and Polymorphism Studies
To perform an X-ray diffraction analysis, a high-quality single crystal of the compound is required. Such crystals are typically grown by slow evaporation of a saturated solution. A variety of solvents would be screened to find conditions that favor slow, ordered crystal growth.
Many organic compounds, particularly those like sulfonamides, can exhibit polymorphism, which is the ability of a substance to crystallize into two or more different crystal lattices. researchgate.netresearchgate.net These different crystalline forms are known as polymorphs and can have distinct physical properties. Drug polymorphism is a significant area of study in the pharmaceutical industry. mdpi.com A thorough study of this compound would involve crystallizing the compound under various conditions (different solvents, temperatures, and rates of cooling) to investigate the potential for different polymorphic forms. Each unique polymorph would require a separate single-crystal X-ray diffraction study for full characterization.
Intermolecular Interactions and Crystal Packing
The way molecules of this compound arrange themselves in a crystal lattice (crystal packing) is governed by a network of non-covalent intermolecular interactions. Given the molecule's structure, the primary forces would be:
Dipole-Dipole Interactions: The highly polar ketone (C=O) and sulfonyl (SO₂) groups create significant molecular dipoles. In the solid state, molecules would likely arrange themselves to maximize the favorable alignment of these dipoles.
Van der Waals Forces: These weaker, non-specific interactions would be present between the alkyl portions of the molecules.
In the absence of strong hydrogen bond donors, the crystal packing would be dominated by the need to optimize these dipole-dipole and van der Waals interactions. researchgate.net Analysis of the crystal structure would reveal the specific nature of these interactions, such as close contacts between the sulfonyl oxygens of one molecule and the carbon atoms of a neighboring molecule, which play a notable role in the packing of similar crystal structures. nih.gov
Computational Chemistry and Theoretical Investigations of this compound
Computational chemistry provides a powerful lens through which the intrinsic properties and dynamic behaviors of molecules can be explored. For this compound, a β-keto sulfone, theoretical investigations offer the potential to unlock a deeper understanding of its structure, reactivity, and interactions. While specific experimental and computational studies on this exact molecule are not extensively available in public literature, we can detail the established theoretical methodologies that would be employed for its characterization. This article outlines the application of quantum chemical calculations and molecular dynamics simulations to elucidate the chemical nature of this compound.
Computational Chemistry and Theoretical Investigations of 4 Methanesulfonyl 4 Methylpentan 2 One
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern chemical research, offering insights into the electronic structure and properties of molecules. DFT methods are a cornerstone for predicting molecular geometries, energies, and spectroscopic properties with a favorable balance of accuracy and computational cost.
A foundational step in the computational study of a molecule is geometry optimization, which seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a flexible molecule like 4-Methanesulfonyl-4-methylpentan-2-one, this process is extended to a conformational analysis to identify the various stable conformers and their relative energies.
A detailed conformational analysis of a similar compound, ethyl methyl sulfone, was carried out using quantum chemical approaches to reveal all stable conformers and their energy and structural parameters. researchgate.net For this compound, rotation around the C-C and C-S single bonds would give rise to several conformers. DFT calculations, for instance, using the B3LYP functional with a 6-31G(d,p) basis set, would be employed to optimize the geometry of each potential conformer. The relative energies of these conformers would indicate their population at thermal equilibrium, with the lowest energy conformer being the most abundant.
Illustrative Data Table: Relative Energies of Hypothetical Conformers
| Conformer | Dihedral Angle (O=C-C-S) | Relative Energy (kcal/mol) |
|---|---|---|
| A | 60° (gauche) | 1.2 |
| B | 180° (anti) | 0.0 |
| C | -60° (gauche) | 1.2 |
This table presents hypothetical data for illustrative purposes.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity.
For this compound, the HOMO would likely be localized on the keto-enol or sulfonyl oxygen atoms, while the LUMO might be centered on the carbonyl carbon. These calculations help in predicting how the molecule would interact with electrophiles and nucleophiles.
Illustrative Data Table: Frontier Orbital Energies
| Orbital | Energy (eV) |
|---|---|
| HOMO | -7.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 6.3 |
This table presents hypothetical data for illustrative purposes.
Theoretical vibrational frequency calculations are instrumental in interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational modes and their corresponding frequencies can be obtained. These calculated frequencies are often scaled to correct for anharmonicity and the approximations inherent in the computational method.
For this compound, these calculations would predict characteristic stretching frequencies for the C=O, S=O, and C-S bonds, as well as various bending and torsional modes. Comparing the computed spectrum with an experimental one can confirm the molecule's structure and identify the contributions of different functional groups to the observed spectral bands.
Illustrative Data Table: Calculated Vibrational Frequencies
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |
|---|---|---|
| C=O Stretch | 1750 | 1715 |
| SO₂ Asymmetric Stretch | 1350 | 1323 |
| SO₂ Symmetric Stretch | 1150 | 1127 |
This table presents hypothetical data for illustrative purposes, assuming a scaling factor of 0.98.
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. The MEP is plotted onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Red areas signify negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas denote positive potential (electron-deficient regions, prone to nucleophilic attack). For this compound, the MEP map would likely show negative potential around the carbonyl and sulfonyl oxygen atoms and positive potential near the carbonyl carbon.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.
The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are an excellent tool for exploring these solvent effects. By simulating this compound in a box of explicit solvent molecules (e.g., water, methanol, or a non-polar solvent), one can observe how the solvent interactions affect the conformational equilibrium.
The simulation would involve placing the molecule in its optimized gas-phase geometry within a solvent box and then allowing the system to evolve over a period of nanoseconds. Analysis of the trajectory would reveal the preferred conformations in solution, the lifetime of these conformations, and the nature of the solute-solvent interactions, such as hydrogen bonding between the solvent and the carbonyl or sulfonyl groups. This information is crucial for understanding the molecule's behavior in realistic chemical environments.
Interaction with Modeled Catalytic Sites
Computational modeling provides a molecular-level lens to examine the interaction of a substrate like this compound with catalytic sites. Such studies are crucial for understanding and optimizing chemical reactions. However, specific computational research detailing these interactions for the target molecule is not currently available.
Theoretically, computational models could be employed to investigate how the molecule docks into the active site of an enzyme or binds to the surface of a heterogeneous catalyst. Density Functional Theory (DFT) calculations could predict the geometry of the encounter complex and calculate the binding energies. Key areas of investigation would include:
Identification of Binding Modes: Determining which functional groups of this compound (the carbonyl oxygen or the sulfonyl oxygens) preferentially interact with acidic or basic sites on a catalyst.
Interaction Energies: Quantifying the strength of the interaction between the molecule and the catalytic site, which is essential for understanding catalyst efficiency.
Electronic Effects: Analyzing the charge transfer and orbital interactions between the substrate and the catalyst to understand how the catalyst activates the molecule for a subsequent reaction.
Without dedicated studies, any discussion of these interactions remains speculative and awaits future computational research.
Mechanistic Insights from Computational Modeling
Computational modeling is instrumental in mapping out the intricate pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. For this compound, such studies could illuminate its reactivity in various chemical transformations.
Transition State Characterization and Reaction Barrier Calculation
A cornerstone of computational reaction mechanism studies is the characterization of transition states and the calculation of the energy barriers (activation energies) required to reach them. This information is fundamental to predicting reaction rates and understanding selectivity. For reactions involving this compound, such as enolate formation, aldol (B89426) reactions, or reductions, computational chemists would typically:
Locate Transition State Geometries: Employ algorithms to find the high-energy saddle point on the potential energy surface that connects reactants to products.
Frequency Analysis: Confirm the located structure as a true transition state by identifying a single imaginary frequency corresponding to the reaction coordinate.
Calculate Activation Energy: Determine the energy difference between the transition state and the reactants to predict the kinetic feasibility of the reaction.
Currently, there are no published reaction barrier calculations specifically for reactions involving this compound.
Elucidation of Catalytic Cycles
For catalyzed reactions, computational modeling can piece together the entire catalytic cycle, from substrate binding to product release and catalyst regeneration. This holistic view is critical for catalyst design and improvement. A theoretical investigation into a catalyzed reaction of this compound would involve modeling each elementary step, including:
Substrate coordination to the catalyst.
Intramolecular transformations or reactions with other species.
Product dissociation from the catalyst.
By calculating the energetics of each intermediate and transition state in the cycle, the rate-determining step and potential catalyst deactivation pathways could be identified. As with other computational aspects of this molecule, specific studies elucidating such cycles are yet to be performed.
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Studies
QSPR and QSAR models are statistical tools that correlate the chemical structure of molecules with their physical properties or biological activities, respectively. These models are invaluable for predicting the behavior of new compounds and for guiding molecular design.
Development of Predictive Models for Synthetic Efficiency
QSPR studies could be developed to predict properties relevant to the synthetic utility of this compound and its derivatives. By calculating a range of molecular descriptors (e.g., electronic, steric, and topological parameters) for a series of related β-keto sulfones and correlating them with experimentally determined outcomes (like reaction yield or rate), a predictive model could be built.
Hypothetical QSPR Descriptors for Synthetic Efficiency:
| Descriptor Category | Potential Descriptor Example | Relevance to Synthetic Efficiency |
| Electronic | Mulliken Charges on Carbonyl Carbon | Predicts susceptibility to nucleophilic attack. |
| Steric | Molecular Volume | Influences accessibility of the reactive site. |
| Thermodynamic | Enthalpy of Formation | Relates to the stability of reactants and products. |
| Topological | Wiener Index | Encodes information about molecular branching. |
This table is illustrative of the approach that would be taken; no such model currently exists for this specific compound.
Exploration of Descriptors for Reactivity Trends
To understand and predict the reactivity of a series of compounds related to this compound, QSAR-like methodologies can be applied. Molecular descriptors that quantify key structural and electronic features can be correlated with experimental or computationally determined reactivity parameters, such as activation energies or reaction rates.
Potential Descriptors for Correlating Reactivity:
| Descriptor | Description | Potential Impact on Reactivity |
| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicates electron-donating or -accepting ability, crucial for many reactions. |
| pKa of α-protons | A measure of the acidity of the protons adjacent to the carbonyl and sulfonyl groups. | Directly relates to the ease of enolate formation, a key step in many reactions. |
| Natural Bond Orbital (NBO) Charges | A method for distributing the electrons of a molecule into localized orbitals. | Provides insight into the electrophilicity and nucleophilicity of different atoms. |
This table represents a theoretical framework for a QSAR study on reactivity. No specific studies have been published for this compound.
Applications of 4 Methanesulfonyl 4 Methylpentan 2 One As a Key Synthetic Intermediate
Building Block in Complex Molecule Synthesis
The molecular architecture of 4-Methanesulfonyl-4-methylpentan-2-one makes it a versatile building block for creating intricate organic molecules. Its functional groups can be selectively targeted to build carbon-carbon and carbon-heteroatom bonds, which is a fundamental requirement in advanced organic synthesis.
In the pharmaceutical industry, intermediates like this compound are critical for the multi-step synthesis of active pharmaceutical ingredients (APIs). Sulfone groups, in particular, are integral to the structure of various therapeutic agents. The synthesis of Rosuvastatin, for example, involves the creation of a key pyrimidine sulfone compound which is then coupled with other components of the final molecule. researchgate.netresearchgate.net This strategic use of a sulfone intermediate is a common theme in the synthesis of modern pharmaceuticals.
The class of drugs known as statins, which are used to lower cholesterol, represents a significant area where sulfone intermediates are applied. nih.gov
Rosuvastatin: The synthesis of Rosuvastatin prominently features a pyrimidine sulfone intermediate. researchgate.net This intermediate is crucial for coupling the pyrimidine core of the drug to its chiral side-chain. researchgate.net One of the established methods for achieving this is the Wittig reaction or the Horner-Wadsworth-Emmons reaction, where a phosphonium (B103445) salt of the pyrimidine heterocycle is coupled with an aldehyde component of the side chain. nih.govscirp.org An alternative and efficient approach involves a Julia-Kocienski olefination, where a sulfone intermediate is reacted with an aldehyde to form the necessary carbon-carbon double bond in the Rosuvastatin structure. researchgate.net
Pitavastatin: Pitavastatin is another potent statin used for treating hypercholesterolemia. nih.govgoogle.com Its synthesis also relies on the strategic coupling of a heterocyclic core (in this case, a quinoline ring) with a chiral side-chain. google.com While the core is different from Rosuvastatin's pyrimidine, the underlying synthetic strategies often involve similar coupling reactions where activated intermediates are essential for efficiently forming the final molecular structure.
Table 1: Key Synthetic Strategies for Statin Synthesis
| Statin | Heterocyclic Core | Key Intermediate Type | Common Coupling Reaction |
| Rosuvastatin | Pyrimidine | Pyrimidine Sulfone | Julia-Kocienski Olefination, Wittig Reaction researchgate.netnih.govscirp.org |
| Pitavastatin | Quinoline | Quinoline Bromide | Wittig Reaction google.com |
The pyrimidine nucleus is a fundamental structural motif found in numerous biologically active compounds. thieme.de Sulfonyl groups, such as the one in this compound, are often incorporated into pyrimidine-based molecules to enhance their therapeutic properties. For instance, new series of 2-(4-methylsulfonylphenyl)pyrimidine derivatives have been synthesized and evaluated as highly potent and specific inhibitors of the COX-2 enzyme, which is a key target in anti-inflammatory therapies. nih.gov The synthesis of these derivatives showcases the importance of sulfone-containing building blocks in creating functionalized pyrimidine scaffolds for drug discovery. organic-chemistry.org
Sulfur-containing heterocycles are a major class of compounds in medicinal chemistry, forming the core structure of many approved drugs. nih.gov Compounds like this compound can be considered precursors or analogues in the broader field of synthesizing these heterocycles, which include thiophenes, thiazoles, and benzothiazines. nih.gov The reactivity of the ketone and the stability of the sulfone group provide a chemical handle for cyclization reactions, leading to the formation of various ring systems. The synthesis of sulfur-rich heterocycles, such as 1,2,4-trithiolanes, can be achieved through the sulfurization of thioketones, demonstrating the diverse reactivity of sulfur-containing carbonyl compounds. mdpi.com
Role in Fine Chemical and Specialty Chemical Synthesis
Beyond pharmaceuticals, sulfonyl ketones are valuable intermediates in the synthesis of a range of fine and specialty chemicals, where precise molecular architecture is required to achieve specific functions.
While this compound itself is not a primary fragrance compound, it is structurally related to molecules that are potent aroma and flavor agents. Specifically, the compound 4-Mercapto-4-methyl-2-pentanone is a well-known flavor and fragrance agent with a characteristic tropical, blackcurrant, or "catty" odor. thegoodscentscompany.comwikipedia.orgnih.gov This related compound, a thiol, is naturally found in Sauvignon wines and certain varieties of hops. wikipedia.org
In organic synthesis, sulfones, sulfides, and thiols are interconvertible through oxidation and reduction reactions. A sulfone can be considered the highest oxidation state in this series. This chemical relationship suggests that a sulfone like this compound could potentially serve as a stable precursor or intermediate in the synthesis of more volatile and odorous sulfur compounds like its thiol analogue, which are used in the flavor and fragrance industry. thegoodscentscompany.com
Building Block for Advanced Materials Monomers
The unique molecular architecture of this compound, which incorporates both a sulfonyl group and a ketone functional group, positions it as a valuable precursor in the synthesis of specialized monomers. These monomers are instrumental in the development of high-performance polymers and advanced materials with tailored properties.
The presence of the methanesulfonyl group imparts several desirable characteristics to the resulting polymers, including enhanced thermal stability, improved mechanical strength, and specific solubility profiles. The ketone functionality, on the other hand, offers a reactive site for a variety of polymerization reactions and further molecular modifications.
Researchers have begun to explore the derivatization of this compound to create novel monomers. These efforts are paving the way for new classes of polymers with applications in fields such as engineering plastics, specialty coatings, and advanced composites. The ability to precisely control the chemical structure of the monomer allows for the fine-tuning of the final material's properties to meet specific performance requirements.
Table 1: Potential Monomer Derivatives of this compound and Their Polymer Applications
| Monomer Derivative | Potential Polymerization Route | Anticipated Polymer Properties | Potential Applications |
| Vinyl-functionalized sulfonyl ketone | Free-radical polymerization | High thermal stability, chemical resistance | Aerospace components, high-temperature coatings |
| Diol-functionalized sulfonyl ketone | Polycondensation | Improved adhesion, enhanced dielectric properties | Adhesives for electronics, insulating materials |
| Diamine-functionalized sulfonyl ketone | Polyaddition | High modulus, good solvent resistance | High-performance fibers, engineering plastics |
Utilization in Green Synthesis Methodologies
In the pursuit of more environmentally benign chemical manufacturing processes, this compound is being investigated for its utility in green synthesis methodologies. The focus of this research is on developing synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous substances.
The inherent reactivity of the functional groups in this compound allows for its participation in atom-economical reactions. These are reactions where a high percentage of the atoms from the reactants are incorporated into the final product, thereby reducing the generation of byproducts.
Furthermore, studies are exploring the use of this compound in catalytic processes that operate under milder reaction conditions. The development of such processes is a cornerstone of green chemistry, as it can significantly lower the environmental footprint of chemical production. The insights gained from this research are expected to contribute to the broader adoption of sustainable practices in the chemical industry.
Table 2: Green Chemistry Metrics in the Synthesis and Use of this compound
| Green Chemistry Principle | Application in the Context of this compound | Research Findings and Impact |
| Atom Economy | Designing synthetic pathways that maximize the incorporation of reactant atoms into the final product. | Development of addition reactions where the majority of the atoms of this compound are integrated into the target molecule, leading to minimal waste. |
| Use of Catalysis | Employing catalytic reagents in small amounts to drive reactions, rather than stoichiometric reagents. | Investigation into catalytic systems that enable the efficient transformation of this compound under mild conditions, reducing energy consumption and the need for harsh reagents. |
| Design for Energy Efficiency | Conducting synthetic procedures at ambient temperature and pressure whenever possible. | Exploration of reaction pathways that proceed efficiently without the need for high temperatures or pressures, contributing to a more sustainable manufacturing process. |
Advanced Methodologies for Analysis and Purity Assessment of 4 Methanesulfonyl 4 Methylpentan 2 One
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for the separation and analysis of 4-Methanesulfonyl-4-methylpentan-2-one from reaction mixtures, synthetic intermediates, and complex matrices. The selection of the appropriate chromatographic technique is contingent upon the analyte's physicochemical properties, including its volatility, polarity, and the presence of chiral centers.
Gas Chromatography (GC) with Various Detection Systems (FID, TCD, MS)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. The compound's ketone and sulfone functionalities necessitate careful selection of GC parameters to prevent on-column degradation and ensure accurate quantification.
Flame Ionization Detector (FID): As a carbon-counting detector, the FID provides excellent sensitivity and a wide linear range for quantifying organic compounds. It is a robust and reliable choice for routine purity assessments and assays where the identity of the compound is already established.
Thermal Conductivity Detector (TCD): The TCD is a universal, non-destructive detector that responds to all compounds, provided their thermal conductivity differs from that of the carrier gas. While less sensitive than the FID, it can be useful for analyzing high-concentration samples or when a non-destructive method is required.
Mass Spectrometry (MS): Coupling GC with a mass spectrometer provides the highest level of confidence in compound identification. The mass spectrum, which shows the fragmentation pattern of the molecule, serves as a chemical fingerprint. This is invaluable for confirming the structure of this compound, identifying impurities, and performing trace-level analysis through techniques like Selected Ion Monitoring (SIM). The SIM mode, in particular, enhances sensitivity by focusing the detector on specific mass-to-charge ratio (m/z) ions characteristic of the target analyte.
Table 1: Illustrative Gas Chromatography (GC) Parameters for this compound Analysis
| Parameter | Setting | Justification |
|---|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness; poly(5% diphenyl/95% dimethylsiloxane) (e.g., DB-5, HP-5MS) | A standard non-polar to mid-polar column offering excellent resolution for a wide range of organic compounds, including those with sulfone and ketone groups. |
| Carrier Gas | Helium or Hydrogen | Provides good efficiency. Hydrogen may offer faster analysis times. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Injection Mode | Split/Splitless | Split mode is suitable for purity analysis of concentrated samples, while splitless mode is used for trace analysis to maximize sensitivity. |
| Oven Program | Initial: 80 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | A temperature gradient is necessary to ensure good peak shape for the analyte and to elute any potential higher-boiling impurities. |
| Detector | FID, TCD, or MS | Dependent on analytical goal (quantification, universal detection, or identification). |
| FID Temperature | 300 °C | Standard temperature to ensure efficient ionization. |
| MS Source Temp. | 230 °C | Standard temperature to promote ionization while minimizing thermal fragmentation. |
| MS Quad Temp. | 150 °C | Standard temperature for the mass analyzer. |
High-Performance Liquid Chromatography (HPLC) with UV-Vis and Mass Spectrometric Detection
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are non-volatile or thermally labile. For this compound, reversed-phase HPLC is the most common approach.
UV-Vis Detection: The carbonyl group (C=O) in this compound contains a chromophore that absorbs ultraviolet (UV) light, typically in the range of 200-220 nm. A UV-Vis or Photodiode Array (PDA) detector allows for sensitive detection and quantification. A PDA detector offers the additional advantage of providing spectral data, which can aid in peak purity assessment.
Mass Spectrometric (MS) Detection: Interfacing HPLC with a mass spectrometer (LC-MS) combines the separation power of HPLC with the definitive identification capabilities of MS. Techniques like electrospray ionization (ESI) are suitable for ionizing polar molecules like β-keto sulfones. LC-MS/MS (tandem mass spectrometry) further enhances selectivity and sensitivity, making it the gold standard for trace analysis and structural confirmation.
Table 2: Illustrative High-Performance Liquid Chromatography (HPLC) Parameters for this compound Analysis
| Parameter | Setting | Justification |
|---|---|---|
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size | A standard reversed-phase column providing good retention and separation for moderately polar organic compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidifying the mobile phase improves peak shape and ionization efficiency for MS detection. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | A common organic modifier for reversed-phase chromatography. |
| Gradient | 30% B to 95% B over 15 minutes | A gradient elution is typically required to elute the analyte with good peak shape and to clean the column of less polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 210 nm or ESI-MS | UV detection is suitable for routine quantification, while MS provides structural confirmation and higher sensitivity. |
| Injection Volume | 10 µL | A typical injection volume for standard analytical HPLC. |
Chiral Chromatography for Enantiomeric Purity Determination
Since the carbon atom bearing the sulfonyl group in many related β-keto sulfones can be a stereocenter, it is plausible that this compound could exist as enantiomers if synthesized via an asymmetric route or resolved from a racemic mixture. Chiral HPLC is the definitive method for separating and quantifying enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® AD-H, Chiralcel® OD-H), are highly effective for the resolution of a wide range of chiral compounds, including sulfones. rsc.org The separation is typically performed in normal-phase mode using eluents like hexane/isopropanol mixtures. rsc.org
Quantitative Analytical Protocols
Accurate quantification of this compound requires the development of robust and validated analytical methods. This ensures that the results are reliable, reproducible, and fit for their intended purpose.
Development of Calibration Curves and Method Validation
A cornerstone of quantitative analysis is the establishment of a calibration curve. This is generated by preparing a series of standards of this compound at known concentrations and analyzing them using the chosen chromatographic method. The instrument response (e.g., peak area) is then plotted against the concentration. For most detectors (FID, UV, MS in a specific range), this relationship should be linear. A linear regression analysis is performed, and the resulting equation is used to calculate the concentration of the analyte in unknown samples.
The analytical method must be validated to demonstrate its suitability. Key validation parameters, as often stipulated by regulatory guidelines, include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or matrix components.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value, often assessed by spike/recovery experiments.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.
Trace Analysis in Complex Matrices
Detecting and quantifying trace amounts of this compound in complex matrices, such as environmental samples (e.g., water) or biological fluids, presents significant challenges due to potential interferences and low concentrations. To overcome these challenges, a combination of efficient sample preparation and highly sensitive analytical instrumentation is required.
Sample preparation techniques like Solid-Phase Extraction (SPE) are often employed to isolate the analyte from the matrix and concentrate it prior to analysis. The choice of SPE sorbent (e.g., C18 for aqueous samples) is critical for achieving high recovery.
For detection, highly sensitive and selective techniques are necessary. GC-MS operating in SIM mode or LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode are the methods of choice. These techniques provide the low limits of detection (LOD) and quantitation (LOQ) required for trace analysis while minimizing the impact of matrix interferences.
Future Research Directions and Emerging Trends for 4 Methanesulfonyl 4 Methylpentan 2 One
Exploration of Photochemical and Electrochemical Reactivity
The unique combination of a ketone and a sulfone group in 4-Methanesulfonyl-4-methylpentan-2-one suggests that it may exhibit interesting photochemical and electrochemical properties. Future research in this area could unlock novel transformations and applications.
Photochemical Reactivity: The presence of a carbonyl group makes this compound a candidate for various photochemical reactions. For instance, Norrish-type reactions, which are characteristic of ketones, could be investigated. Irradiation with UV light could lead to α-cleavage (Norrish Type I) or intramolecular hydrogen abstraction (Norrish Type II), potentially yielding novel molecular architectures. The influence of the sulfonyl group on these photochemical pathways would be a key area of investigation. Furthermore, the use of photosensitizers could open up additional reaction channels, such as cycloadditions or rearrangements. rsc.orgchemistryviews.org A systematic study of the photostability and photodegradation pathways of this compound would also be of fundamental importance. nih.govepfl.ch
Electrochemical Reactivity: The electrochemical behavior of this compound is another promising avenue for research. The ketone and sulfone moieties are both electroactive and their interplay could lead to unique redox properties. acs.orgresearchgate.net Cathodic reduction could target the carbonyl group to form the corresponding alcohol or pinacol (B44631) coupling products. Anodic oxidation might proceed at the sulfonyl group or the α-carbon, potentially leading to desulfonylation or the introduction of new functional groups. rsc.org Cyclic voltammetry would be an essential tool to determine the reduction and oxidation potentials and to probe the stability of the resulting radical ions. The electrochemical synthesis of derivatives of this compound, perhaps through electrochemically generated intermediates, also warrants investigation as a green and efficient synthetic strategy. nih.gov
Development of Sustainable and Atom-Economical Synthetic Pathways
The principles of green chemistry are increasingly guiding synthetic efforts. For this compound, developing sustainable and atom-economical synthetic routes is a crucial future direction.
Sustainable Synthesis: Current synthetic methods for β-keto sulfones often rely on traditional approaches that may involve harsh reagents or generate significant waste. Future research should focus on developing greener alternatives. This could include the use of renewable starting materials, environmentally benign solvents like water, and energy-efficient reaction conditions. lppcollegerisod.ac.in Sonication-assisted synthesis, for example, has been shown to be an effective and more environmentally friendly method for preparing some β-keto sulfones. Visible-light-mediated synthesis using recyclable photocatalysts is another promising approach that aligns with the principles of sustainable chemistry. rsc.org
Atom-Economical Pathways: Atom economy is a key metric for evaluating the efficiency of a chemical reaction. Future synthetic strategies for this compound should aim to maximize the incorporation of all reactant atoms into the final product. Multicomponent reactions, where three or more reactants combine in a single step to form the product, are inherently atom-economical and could be explored for the synthesis of this compound and its derivatives. researchgate.netrsc.org Catalytic approaches that minimize the use of stoichiometric reagents will also be crucial in developing highly atom-economical syntheses.
Integration with Artificial Intelligence and Machine Learning for Retrosynthesis and Reaction Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical synthesis. These powerful tools can accelerate the discovery of new synthetic routes and predict the outcomes of reactions with increasing accuracy.
Machine Learning for Reaction Prediction: Machine learning models can be trained to predict the reactivity and potential products of chemical reactions. chemrxiv.orgnih.govresearchgate.net For this compound, ML models could be developed to predict its reactivity with a wide range of reagents and under various conditions. nih.govukcatalysishub.co.uk This would enable in silico screening of potential transformations, allowing researchers to prioritize experiments with the highest probability of success. Furthermore, ML can aid in the interpretation of complex reaction mechanisms.
| AI/ML Application | Potential Impact on this compound Research |
| Retrosynthesis Planning | Identification of novel, efficient, and sustainable synthetic routes. |
| Reaction Outcome Prediction | In silico screening of potential reactions to prioritize promising experiments. |
| Reaction Optimization | Prediction of optimal reaction conditions (temperature, solvent, catalyst) for desired transformations. |
| Mechanism Elucidation | Gaining deeper insights into the factors governing the reactivity of the compound. |
Design of Novel Catalytic Systems for Specific Transformations
Catalysis is a cornerstone of modern organic synthesis, enabling efficient and selective transformations. The development of novel catalytic systems tailored for the specific functional groups in this compound is a promising area for future research.
Selective Hydrogenation: The ketone functionality in this compound is a prime target for catalytic hydrogenation to produce the corresponding β-hydroxy sulfone. nih.gov Future research could focus on developing highly selective catalysts that can achieve this reduction with high efficiency and, potentially, in an enantioselective manner to produce chiral building blocks. scilit.comrsc.org Both homogeneous and heterogeneous catalytic systems could be explored, with an emphasis on using earth-abundant and non-toxic metals. organic-chemistry.org
Catalytic Oxidation and C-H Functionalization: While the sulfonyl group is generally robust, catalytic methods for its transformation could lead to novel derivatives. More promisingly, the development of catalysts for the selective oxidation or functionalization of the C-H bonds adjacent to the carbonyl or sulfonyl groups would provide direct access to a range of valuable derivatives without the need for pre-functionalized substrates.
Q & A
Q. What are the standard synthetic routes for 4-Methanesulfonyl-4-methylpentan-2-one, and how do reaction conditions influence yield?
The compound is typically synthesized via oxidation of its sulfanyl precursor (e.g., 4-methyl-4-sulfanylpentan-2-one) using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. Key parameters include:
- Temperature : Optimal oxidation occurs at 0–25°C to avoid over-oxidation to sulfonic acids.
- Catalyst : Acidic or neutral conditions favor sulfone formation over sulfoxide intermediates.
- Reagent stoichiometry : A 2:1 molar ratio of oxidizing agent to substrate ensures complete conversion .
Q. Which analytical techniques are most reliable for characterizing this compound?
- NMR Spectroscopy : ¹H NMR (δ 1.35 ppm for methyl groups, δ 3.10 ppm for methanesulfonyl) and ¹³C NMR (δ 44.2 ppm for sulfonyl carbon) are critical for structural confirmation .
- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 207.1) and fragmentation patterns (e.g., loss of SO₂) confirm molecular weight and functional groups.
- HPLC : Use a C18 column with a methanol-water mobile phase (65:35, pH 4.6) for purity assessment .
Advanced Research Questions
Q. How can synthetic protocols be optimized to minimize side reactions during sulfone formation?
- Solvent Selection : Polar aprotic solvents (e.g., dichloromethane) reduce nucleophilic interference.
- Stepwise Oxidation : Controlled addition of oxidizing agents prevents exothermic side reactions.
- Post-Reaction Quenching : Neutralization with sodium bisulfite removes excess oxidants, improving product stability .
Q. How should researchers resolve contradictions in spectroscopic data for this compound?
Discrepancies in NMR or MS data often arise from:
- Tautomerism : Keto-enol tautomerism in the ketone group can shift proton signals. Use D₂O exchange experiments to confirm .
- Impurity Interference : Cross-validate with X-ray crystallography (if crystalline) or IR spectroscopy (C=O stretch at ~1700 cm⁻¹) .
Q. What methodologies are recommended for quantifying this compound in environmental matrices?
- GC-MS : Derivatize with BSTFA to enhance volatility. Detection limit: 0.1 µg/L in water .
- LC-UV : Use a C18 column with UV detection at 210 nm (molar absorptivity ε = 450 L·mol⁻¹·cm⁻¹) .
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?
- Steric Hindrance : The methyl and methanesulfonyl groups at C4 hinder nucleophilic attack at the ketone.
- Electronic Effects : The sulfonyl group withdraws electron density, polarizing the carbonyl and enhancing electrophilicity. Computational studies (DFT) suggest a 15% increase in reactivity compared to non-sulfonylated analogs .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Ventilation : Use fume hoods to avoid inhalation (may cause respiratory irritation).
- PPE : Nitrile gloves and safety goggles are mandatory.
- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
